molecular formula C9H9ClN2 B8537138 5-Chloro-2-methyl-indol-1-ylamine

5-Chloro-2-methyl-indol-1-ylamine

Cat. No.: B8537138
M. Wt: 180.63 g/mol
InChI Key: MCAOHQMWBFXFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methyl-indol-1-ylamine is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, known for its presence in numerous natural products and pharmacologically active compounds . Researchers utilize this and similar chloro- and methyl-substituted indole derivatives as key building blocks in the synthesis of potential therapeutic agents . These synthetic efforts often target key biological pathways, including kinases like EGFR and BRAF, which are critical in cancer research . The structural features of this compound—specifically the chloro and methyl substituents—are common modifications in structure-activity relationship (SAR) studies aimed at optimizing affinity for biological targets, such as the 5-HT6 receptor in neurological research . As a versatile synthon, this compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

5-chloro-2-methylindol-1-amine

InChI

InChI=1S/C9H9ClN2/c1-6-4-7-5-8(10)2-3-9(7)12(6)11/h2-5H,11H2,1H3

InChI Key

MCAOHQMWBFXFQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1N)C=CC(=C2)Cl

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its antiproliferative activity against various cancer cell lines. Numerous studies have highlighted its efficacy as an inhibitor of key oncogenic pathways, particularly those involving mutant forms of the epidermal growth factor receptor (EGFR) and BRAF.

In Vitro Studies

In vitro assays have been conducted to evaluate the antiproliferative effects of 5-chloro-2-methyl-indol-1-ylamine derivatives on various cancer cell lines:

CompoundCell LineIC50 (µM)GI50 (nM)
5fA-5490.1229
5gMCF-70.1042
5cPanc-10.0835
Reference (Erlotinib)All-33

These results indicate that certain derivatives possess superior antiproliferative activity compared to established treatments like erlotinib .

Antimicrobial Applications

Beyond anticancer properties, this compound has also been explored for its antimicrobial potential, particularly against resistant strains of bacteria.

Activity Against Methicillin-resistant Staphylococcus aureus (MRSA)

Research has shown that certain derivatives exhibit notable activity against MRSA, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL reported for some compounds . The presence of halogen substitutions on the indole structure has been correlated with enhanced antimicrobial efficacy.

Structure-Activity Relationships

The effectiveness of these compounds can often be linked to their structural characteristics:

Compound StructureMIC (µg/mL)Notes
Halogenated Indole≤0.25High anti-MRSA activity
Non-halogens≥16Lower efficacy

This table illustrates the importance of structural modifications in enhancing antimicrobial properties .

Case Studies

Several case studies have documented the successful synthesis and evaluation of various derivatives of this compound:

Synthesis and Evaluation

A study synthesized a series of analogs and assessed their biological activities across multiple cancer cell lines and microbial strains. The findings indicated that specific substitutions significantly improved both antiproliferative and antimicrobial activities .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogs of 5-Chloro-2-methyl-indol-1-ylamine, ranked by similarity scores (0.0–1.0 scale), include:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score
(5-Chloro-1H-indol-2-yl)methanamine 17422-32-1 5-Cl, 2-CH₂NH₂ C₉H₉ClN₂ 180.63 0.98
5-Chloro-2,3-dimethyl-1H-indole 17422-33-2 5-Cl, 2-CH₃, 3-CH₃ C₁₀H₁₀ClN 179.65 0.88
3-(5-Chloro-1H-indol-3-yl)propan-1-amine 21109-01-3 5-Cl, 3-(CH₂)₃NH₂ C₁₁H₁₃ClN₂ 208.69 0.83
5-Chloro-1H-indole-2-carboxamide 21109-27-3 5-Cl, 2-CONH₂ C₉H₇ClN₂O 194.62 0.83

Key Observations :

  • (5-Chloro-1H-indol-2-yl)methanamine (similarity score 0.98) shares the 5-Cl and 2-methyl groups but replaces the ethylamine side chain with a shorter methanamine group at position 2. This truncation reduces molecular weight (180.63 vs. 208.69) and may alter receptor-binding kinetics.
  • 5-Chloro-2,3-dimethyl-1H-indole (score 0.88) lacks the ethylamine side chain entirely, featuring additional methyl groups at positions 2 and 3. This hydrophobicity difference could impact solubility and membrane permeability.
  • 3-(5-Chloro-1H-indol-3-yl)propan-1-amine (score 0.83) retains the 5-Cl and ethylamine group but relocates the methyl group to position 3. This positional isomerism may influence steric interactions in biological systems.

Functional Group Modifications and Implications

  • Amine Side Chain Variations: The ethylamine group in this compound contrasts with the methanamine in 17422-32-1. Ethylamine’s longer chain may enhance binding to G-protein-coupled receptors (GPCRs) via extended hydrogen-bonding networks.
  • Substituent Position Effects :

    • Methyl groups at position 2 (as in the target compound) versus position 3 (as in 21109-01-3) alter electron distribution across the indole ring, modulating reactivity in electrophilic substitution reactions.

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-methyl-indol-1-ylamine, and how can purity be validated?

Synthetic routes typically involve indole core functionalization. A common approach is the alkylation of 5-chloroindole derivatives using methylating agents (e.g., methyl iodide) under basic conditions, followed by amine group introduction via nucleophilic substitution . For purity validation, use 1H/13C NMR to confirm structural integrity, high-resolution mass spectrometry (HRMS) for molecular weight verification, and HPLC with UV detection (≥95% purity threshold) to quantify impurities .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : Assign aromatic protons (δ 6.8–7.5 ppm) and methyl/amine groups (δ 2.1–3.5 ppm) .
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .
  • UV-Vis : Monitor π→π* transitions (λmax ~280–300 nm) for comparative analysis with analogs .

Q. How should researchers address solubility challenges in biological assays?

Due to limited aqueous solubility, prepare stock solutions in DMSO (≤0.1% final concentration) or use co-solvents (e.g., PEG-400). Validate solubility via dynamic light scattering (DLS) or nephelometry to avoid false negatives in cell-based assays .

Advanced Research Questions

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

  • DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling) to identify optimal conditions .
  • In-line analytics : Use FT-IR or Raman spectroscopy for real-time monitoring of intermediate formation .
  • Purification : Employ flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Assay standardization : Replicate studies under controlled conditions (pH, temperature, cell line passage number).
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
  • Orthogonal assays : Compare results from fluorescence-based binding assays with SPR (surface plasmon resonance) for affinity validation .

Q. What methodologies are effective for impurity profiling and structural elucidation of degradation products?

  • LC-MS/MS : Identify impurities at trace levels (LOQ ≤0.1%) using C18 columns and acetonitrile/water gradients .
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions to generate degradants for structural analysis via HRMS/MS .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses with receptors (e.g., serotonin receptors).
  • QSAR models : Correlate substituent effects (e.g., Cl vs. F at position 5) with activity data to prioritize synthetic targets .

Methodological Best Practices

  • Reproducibility : Document reaction parameters (e.g., stirring rate, drying time) in supplementary materials, adhering to Beilstein Journal guidelines .
  • Data reporting : Include raw spectral data (NMR, HRMS) in supporting information, avoiding redundant textual descriptions .
  • Safety protocols : Follow GHS guidelines for handling amines (e.g., PPE, fume hood use) and dispose of waste via certified vendors .

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